molecular formula C10H11NO4S B181784 4-[(Cyclopropylamino)sulfonyl]benzoic acid CAS No. 436092-71-6

4-[(Cyclopropylamino)sulfonyl]benzoic acid

Cat. No. B181784
M. Wt: 241.27 g/mol
InChI Key: ZVLAZIIUYHMWIM-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.27 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-[(Cyclopropylamino)sulfonyl]benzoic acid is 1S/C10H11NO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2,(H,12,13) .


Physical And Chemical Properties Analysis

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed a method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including compounds similar to 4-[(cyclopropylamino)sulfonyl]benzoic acid. This method is noteworthy for its efficiency, eco-friendliness, and potential for producing derivatives with significant biological applications (Almarhoon et al., 2019).

Anti-inflammatory Applications

  • Research involving the synthesis of N-sulfonyl anthranilic acids, closely related to 4-[(cyclopropylamino)sulfonyl]benzoic acid, found that certain derivatives displayed strong anti-inflammatory properties. This suggests potential therapeutic applications for similar compounds (Han et al., 2017).

Electrochemical Reduction

  • The electrochemical reduction of sensitive sulfonamides, including structures akin to 4-[(cyclopropylamino)sulfonyl]benzoic acid, has been explored. This process is key in preventing certain chemical reactions like β-fragmentation and epimerization, which are relevant in the synthesis and modification of such compounds (Viaud et al., 2012).

Green Chemistry Applications

  • A study on copper-mediated C-H sulfonylation of benzoic acid derivatives, similar to the subject compound, highlights the significance of such reactions in green chemistry. These processes offer a pathway to synthesize various aryl sulfones with excellent regioselectivity and yield (Liu et al., 2015).

Biological Activity and Antimicrobial Applications

  • In another study, 4-(substituted phenylsulfonamido)benzoic acids were synthesized and tested for antimicrobial activity. This suggests that compounds like 4-[(cyclopropylamino)sulfonyl]benzoic acid could have potential applications in antimicrobial treatments (Dineshkumar & Thirunarayanan, 2019).

Molecular Packing Analysis

  • Research on the molecular packing of derivatives of sulfonamides, akin to 4-[(cyclopropylamino)sulfonyl]benzoic acid, has been conducted. This type of analysis is crucial in understanding the physical and chemical properties of these compounds, potentially impacting their application in various fields (Almarhoon et al., 2019).

Safety And Hazards

The safety information for 4-[(Cyclopropylamino)sulfonyl]benzoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAZIIUYHMWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360707
Record name 4-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(Cyclopropylamino)sulfonyl]benzoic acid

CAS RN

436092-71-6
Record name 4-[(Cyclopropylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopropylsulfamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-chlorosulfonylbenzoic acid (10.0 g, 45.3 mmol) in dichloromethane (350 mL) at 0° C. was added cyclopropanamine (15.5 g, 19 mL, 271.9 mmol). The reaction mixture was allowed to warm to room temperature over 16 hours. The solvent was evaporated under reduced pressure. The residue was dissolved in water (150 mL) and acidified using hydrochloric acid. The aqueous layer was extracted with EtOAc (2×200 mL). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give 4-(cyclopropylsulfamoyl)benzoic acid (10.0 g, 92%) as a white solid. ESI-MS m/z calc. 241.0. found 242.5 (M+1)+; Retention time: 0.84 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.27 (s, 1H), 7.97 (d, J=8.3 Hz, 2H), 7.91 (d, J=2.5 Hz, 1H), 7.75 (d, J=8.3 Hz, 2H), 2.03-1.90 (m, 1H), 0.38-0.28 (m, 2H), 0.23-0.15 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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